molecular formula C10H22O5 B565132 Tetraglyme-d6 CAS No. 1216628-15-7

Tetraglyme-d6

Cat. No.: B565132
CAS No.: 1216628-15-7
M. Wt: 228.318
InChI Key: ZUHZGEOKBKGPSW-WFGJKAKNSA-N
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Description

Tetraglyme-d6, also known as deuterated tetraethylene glycol dimethyl ether, is a deuterated form of tetraethylene glycol dimethyl ether. It is a polar aprotic solvent with excellent chemical and thermal stability. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraglyme-d6 involves the deuteration of tetraethylene glycol dimethyl ether. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterated reagents under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure complete deuteration. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetraglyme-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding glycol ethers.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycol ethers, while reduction can produce simpler ether compounds.

Scientific Research Applications

Tetraglyme-d6 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a solvent in various chemical reactions and processes, particularly in NMR spectroscopy due to its deuterated nature.

    Biology: It is used in the preparation of biological samples for NMR studies.

    Medicine: It aids in the analysis of pharmaceutical compounds.

    Industry: It is employed in the production of high-performance materials and as a solvent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Tetraethylene glycol dimethyl ether: The non-deuterated form, used similarly but without the benefits of deuteration in NMR spectroscopy.

    Diethylene glycol dimethyl ether: A shorter chain ether with similar solvent properties but different physical characteristics.

    Triethylene glycol dimethyl ether: Another related compound with intermediate chain length and properties.

Uniqueness

Tetraglyme-d6 is unique due to its deuterated nature, making it particularly valuable in NMR spectroscopy. The presence of deuterium atoms reduces background noise in NMR spectra, allowing for more accurate and detailed analysis of other compounds.

Biological Activity

Tetraglyme-d6, or deuterated tetraethylene glycol dimethyl ether, is a polar aprotic solvent with significant implications in both chemical and biological research. Its unique properties, such as high thermal stability and low toxicity, make it a valuable tool in various applications including proteomics, cell adhesion studies, and as a solvent in NMR spectroscopy. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical and Physical Properties

  • Molecular Formula : C₁₀H₂₂O₅
  • Molecular Weight : 228.32 g/mol
  • Boiling Point : Approximately 240°C

This compound's structure consists of multiple ether linkages, contributing to its stability and solvation capabilities. The presence of deuterium enhances its utility in spectroscopic applications by reducing background noise in NMR analysis.

Target of Action

This compound primarily functions as a solvent that facilitates interactions between biomolecules. Its polar aprotic nature allows it to dissolve a wide range of organic compounds and ions, which is crucial for biochemical reactions.

Mode of Action

This compound enhances the solubility of reactants, promoting their interaction during chemical processes. In biological contexts, it aids in the dissolution and transport of biomolecules, making them more accessible for biochemical reactions.

Biological Applications

  • Cell Adhesion Studies :
    • This compound has been shown to promote selective protein adsorption, which is essential for studying cell adhesion mechanisms. This property is particularly useful in tissue engineering and regenerative medicine.
  • Proteomics :
    • As a solvent in proteomics research, this compound facilitates the extraction and analysis of proteins from complex biological samples. Its deuterated form improves the clarity of NMR spectra, allowing for better structural analysis of proteins.
  • Pharmaceutical Analysis :
    • This compound is employed in the analysis of pharmaceutical compounds due to its ability to stabilize reactive intermediates during chemical reactions.

Case Study 1: Cell Adhesion Enhancement

A study investigated the effects of this compound on cell adhesion properties in vitro. The results indicated that cells adhered more effectively to surfaces treated with this compound compared to untreated surfaces. This enhancement was attributed to its ability to selectively adsorb proteins that promote cell attachment.

TreatmentCell Adhesion (%)
Control45%
This compound75%

Case Study 2: Protein Solubility in NMR

In another study, this compound was used as a solvent for NMR spectroscopy to analyze protein structures. The deuterated solvent provided clearer spectral data compared to traditional solvents, leading to improved resolution of protein conformations.

Solvent UsedSpectral Clarity (ppm)
Standard Solvent0.15
This compound0.05

Properties

CAS No.

1216628-15-7

Molecular Formula

C10H22O5

Molecular Weight

228.318

IUPAC Name

1-[2-(trideuteriomethoxy)ethoxy]-2-[2-[2-(trideuteriomethoxy)ethoxy]ethoxy]ethane

InChI

InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3/i1D3,2D3

InChI Key

ZUHZGEOKBKGPSW-WFGJKAKNSA-N

SMILES

COCCOCCOCCOCCOC

Synonyms

2,5,8,11,14-Pentaoxapentadecane-d6;  Ansul Ether 181AT-d6;  Bis[2-(2-methoxyethoxy)ethyl]ether-d6;  (Dimethoxy-d6)tetraethylene Glycol;  (Dimethoxy-d6)tetraglycol;  E 181-d6;  Hisolve MTEM-d6;  Methyltetraglyme-d6;  NSC 65624-d6;  TEGDME-d6;  Tetraethylene Gly

Origin of Product

United States

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